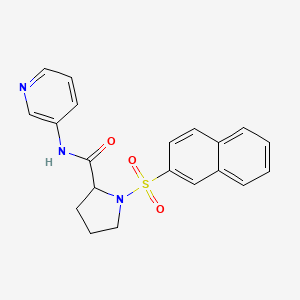![molecular formula C16H14N2O3S B5304466 5-[(2-methylphenoxy)methyl]-N-1,3-thiazol-2-yl-2-furamide](/img/structure/B5304466.png)
5-[(2-methylphenoxy)methyl]-N-1,3-thiazol-2-yl-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-methylphenoxy)methyl]-N-1,3-thiazol-2-yl-2-furamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of drug development. This compound is also known as PNU-142633 and belongs to the class of furamides. The purpose of
Scientific Research Applications
Agrochemicals
Thiazole derivatives find applications in agrochemicals, including pesticides and herbicides. Their ability to inhibit specific enzymes or disrupt metabolic pathways in pests makes them valuable for crop protection. Researchers have explored the potential of thiazole-based compounds as novel agrochemical agents .
Industrial Applications
Thiazoles contribute to industrial processes such as rubber vulcanization, liquid crystal synthesis, and catalyst development. Their unique structural features make them suitable for enhancing material properties and facilitating chemical reactions .
Photographic Sensitizers
Thiazoles have been used as sensitizers in photographic films. These compounds enhance the sensitivity of film emulsions to light, leading to improved image quality and faster exposure times. Their role in photography dates back several decades .
- Antimicrobial Activity (Sulfazole) : Sulfazole, a thiazole derivative, exhibits antimicrobial properties. It has been investigated for its effectiveness against bacterial and fungal infections .
- Antiretroviral Activity (Ritonavir) : Ritonavir, used in HIV/AIDS treatment, contains a thiazole moiety. It inhibits viral protease enzymes, reducing viral replication .
- Antifungal Activity (Abafungin) : Thiazole-based compounds like abafungin have shown promise as antifungal agents .
- Anticancer Activity (Tiazofurin) : Tiazofurin, a thiazole-containing compound, has been explored for its potential in cancer treatment. It interferes with nucleotide metabolism and inhibits tumor cell growth .
- Other Activities : Thiazoles also exhibit antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Natural Products
Thiazole moieties are prevalent in natural products, including vitamin B1 (thiamine) and penicillin. Their presence underscores their biological significance and highlights their role in essential biochemical processes .
Structural Modification and Drug Design
Researchers have modified thiazole-based compounds at various positions to create novel molecules with potent activities. These modifications aim to enhance antitumor, antioxidant, and antimicrobial properties. Thiazoles continue to be a focal point in drug design and discovery .
Mechanism of Action
Target of Action
It is known that thiazole, a key moiety in this compound, is a significant platform in a number of medicinally relevant molecules . For instance, Dabrafenib, Dasatinib, Patellamide A, Ixabepilone, and Epothilone are examples of clinically used anticancer medicines that contain the thiazole nucleus .
Mode of Action
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
It is known that thiazole-containing molecules can influence various biochemical pathways . They may activate or stop these pathways, leading to different downstream effects .
Result of Action
Thiazole-containing compounds have been associated with various biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, and other effects .
properties
IUPAC Name |
5-[(2-methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-11-4-2-3-5-13(11)20-10-12-6-7-14(21-12)15(19)18-16-17-8-9-22-16/h2-9H,10H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCXGBYGQYWBFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=CC=C(O2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(3-methoxyphenyl)ethyl]-1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidine](/img/structure/B5304390.png)
![7-(4-fluorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5304391.png)

![N-(3-fluorophenyl)-N'-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]urea hydrochloride](/img/structure/B5304403.png)
![5-{4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5304408.png)
![N-(2-methoxyphenyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5304419.png)
![3-[(5-chloro-2-pyridinyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5304427.png)
![(1R*,2R*,6S*,7S*)-4-[(1-phenyl-1H-pyrazol-5-yl)methyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5304429.png)
![1-(1-{[1'-(pyridin-3-ylmethyl)-1,4'-bipiperidin-3-yl]carbonyl}piperidin-4-yl)methanamine](/img/structure/B5304438.png)

![N-ethyl-N'-1-naphthyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5304452.png)
![5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]-N-(pyridin-2-ylmethyl)pyridin-2-amine](/img/structure/B5304467.png)
![1-(2-iodophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B5304473.png)
![ethyl 5-(2-ethoxyphenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5304478.png)